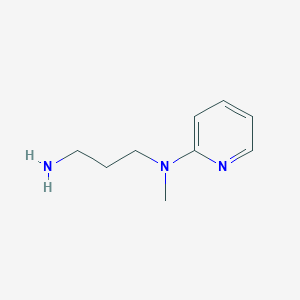

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine

Übersicht

Beschreibung

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring substituted with an aminopropyl and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine typically involves the reaction of pyridine with N-methyl-3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Pyridine} + \text{N-methyl-3-aminopropylamine} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production of this compound.

Analyse Chemischer Reaktionen

Nucleophilic Reactions at the Pyridine Nitrogen

The pyridin-2-yl group acts as a weak base (pKa ~1.5–2.5) but can participate in nucleophilic substitution or coordination reactions:

- Metal Coordination : The pyridine nitrogen forms complexes with transition metals (e.g., Cu, Pd) due to its lone pair, enabling catalytic applications .

- Electrophilic Substitution : Pyridine derivatives undergo nitration or halogenation at the 3- or 5-positions under acidic conditions .

Reactivity of the Tertiary Amine

The tertiary amine (N-methyl-N-aminopropyl) exhibits limited nucleophilicity but can participate in:

- Quaternary Ammonium Salt Formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary salts under mild conditions .

- Acid-Base Reactions : Protonation occurs in acidic media, forming water-soluble ammonium ions .

Primary Amine Reactivity

The terminal primary amine (-NH2) on the propyl chain is highly nucleophilic:

- Schiff Base Formation : Reacts with aldehydes/ketones to form imines, as seen in analogous systems .

- Acylation : Acetyl chloride or anhydrides yield acetamide derivatives .

Cross-Coupling and Cyclization

The pyridine ring facilitates cross-coupling reactions:

- Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Pd catalysts .

- Cyclization : Under oxidative conditions (e.g., I₂/TBHP), forms fused heterocycles via C–C bond cleavage .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine can be compared with other similar compounds, such as:

- N-(3-aminopropyl)-N-methyl-N-phenylamine

- N-(3-aminopropyl)-N-methyl-N-benzylamine

- N-(3-aminopropyl)-N-methyl-N-pyridin-3-ylamine

These compounds share structural similarities but differ in the substituents attached to the nitrogen atom. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological evaluations, and specific case studies highlighting its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 135.23 g/mol. The compound features a pyridine ring substituted with an amino group and a propyl chain, contributing to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of 2-pyridinecarboxaldehyde with 3-aminopropylmethylamine in the presence of reducing agents. This approach yields the target compound with good efficiency and purity.

Antimicrobial Activity

Research has shown that derivatives of aminopyridines, including this compound, exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 1 to 16 µg/mL .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its inhibitory effects on enzymes relevant to neurodegenerative diseases. For instance, in studies focusing on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), certain derivatives showed promising inhibitory activity, suggesting potential applications in treating Alzheimer's disease . The most potent derivative exhibited an IC50 value of 34.81 µM against AChE, indicating a competitive profile compared to established inhibitors like donepezil.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can enhance neuronal survival under oxidative stress conditions. This neuroprotective effect is attributed to the compound's ability to modulate neurotransmitter release and reduce apoptosis in neuronal cell lines.

Toxicological Studies

Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also poses certain risks at higher doses. In animal models, administration of related compounds resulted in adverse effects such as diuresis and organ discoloration at elevated doses . These findings emphasize the need for careful dosage considerations in therapeutic applications.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Acetylcholine Modulation : By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic signaling.

- Kinase Inhibition : Preliminary studies suggest that similar compounds may inhibit specific kinases involved in cellular signaling pathways, although detailed mechanisms remain to be elucidated .

Eigenschaften

IUPAC Name |

N'-methyl-N'-pyridin-2-ylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(8-4-6-10)9-5-2-3-7-11-9/h2-3,5,7H,4,6,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNUACNSLSSKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604293 | |

| Record name | N~1~-Methyl-N~1~-(pyridin-2-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93234-94-7 | |

| Record name | N~1~-Methyl-N~1~-(pyridin-2-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.